molecular formula C16H12BrN3OS B4671397 N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea

N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea

Cat. No.: B4671397
M. Wt: 374.3 g/mol
InChI Key: NOJJKHKRKIILRE-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a phenylthiazolyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 2-bromoaniline with 4-phenyl-1,3-thiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea oxides.

    Reduction: Formation of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)amine.

    Substitution: Formation of N-(2-substituted phenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea derivatives.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is used as an intermediate in the synthesis of various heterocyclic compounds

Biology and Medicine: This compound has shown potential as a pharmacophore in the design of new drugs. It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

Industry: In the industrial sector, N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
  • N-(2-fluorophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
  • N-(2-iodophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea

Comparison: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

1-(2-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-12-8-4-5-9-13(12)18-15(21)20-16-19-14(10-22-16)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJJKHKRKIILRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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